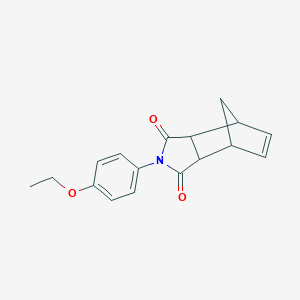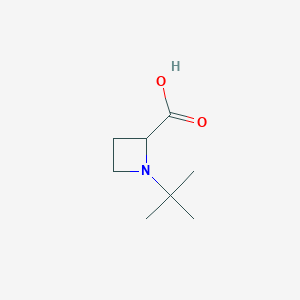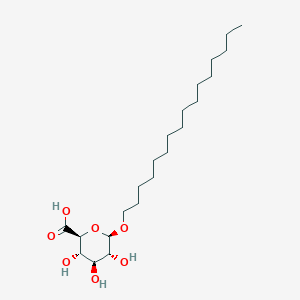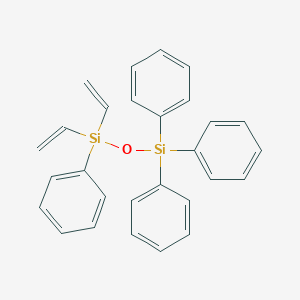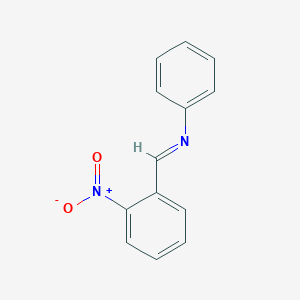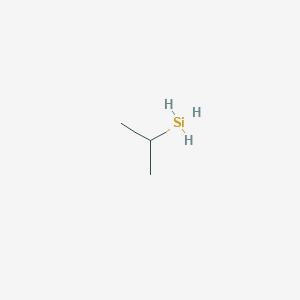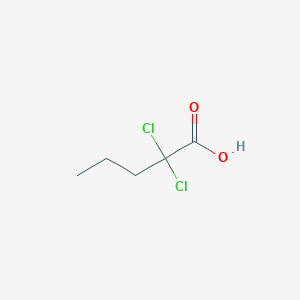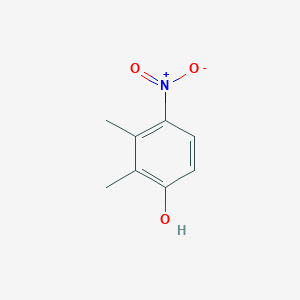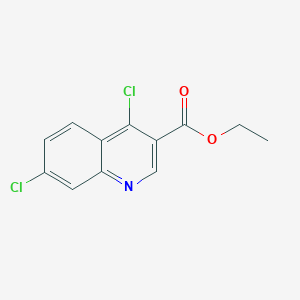
4,7-二氯喹啉-3-羧酸乙酯
描述
Ethyl 4,7-dichloroquinoline-3-carboxylate, also known as EDCQ, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 155-156°C and a molecular weight of 269.09 g/mol. EDCQ is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate. It has also been used in the synthesis of a variety of compounds, including drugs, dyes, and pigments.
科学研究应用
抗菌活性
喹啉衍生物,包括4,7-二氯喹啉-3-羧酸乙酯,已被发现具有显著的抗菌活性 . 在一项研究中,这些化合物针对各种细菌进行了测试,例如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和化脓性链球菌 . 一些化合物对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌表现出良好的活性。 铜绿假单胞菌 .
抗氧化活性
这些化合物在使用1,1-二苯基-2-苦基肼(DPPH)评估时也表现出抗氧化活性 . 一些合成的化合物表现出强大的抗氧化活性,这在各种与健康相关的应用中可能是有益的 .
抗癌和抗疟疾特性
喹啉杂环,是4,7-二氯喹啉-3-羧酸乙酯的核心的结构,是一种有用的支架,用于开发用作抗癌和抗疟疾剂的生物活性分子 . 这表明4,7-二氯喹啉-3-羧酸乙酯在癌症和疟疾治疗研究中具有潜在的应用 .
分子对接研究
对合成的化合物进行了分子对接研究,以调查它们与拓扑异构酶 II β 和大肠杆菌 DNA 旋转酶 B 的结合模式。 大肠杆菌 DNA 旋转酶 B . 一些化合物在计算机模拟分子对接中表现出对大肠杆菌 DNA 旋转酶的更好结合亲和力。 大肠杆菌 DNA 旋转酶 . 这表明在开发新的抗菌药物方面具有潜在的应用
安全和危害
Ethyl 4,7-dichloroquinoline-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers for Ethyl 4,7-dichloroquinoline-3-carboxylate include studies on its crystal structure , and its reactivity in nucleophilic aromatic substitution reactions .
属性
IUPAC Name |
ethyl 4,7-dichloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQZEQRIMVMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482703 | |
| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-19-5 | |
| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

